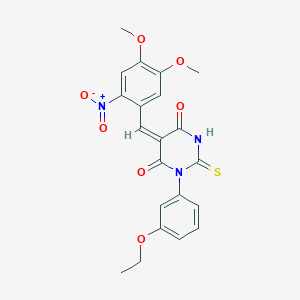![molecular formula C16H26N2O B4582976 N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)
N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea
Übersicht
Beschreibung
Urea derivatives, including "N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea", play a significant role in various fields of chemistry due to their versatile properties and applications. The synthesis, structure analysis, and property evaluation of these compounds are critical for their potential application in materials science, pharmaceuticals, and agrochemicals.
Synthesis Analysis
The synthesis of urea derivatives can be achieved through various methods. One efficient method involves the Lossen rearrangement, which converts carboxylic acids into ureas using reagents such as Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) (Thalluri et al., 2014). This method provides good yields without racemization under mild conditions and is compatible with common protecting groups.
Molecular Structure Analysis
The molecular structure of urea derivatives can be characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure and spectroscopic properties of certain N-substituted ureas have been analyzed, revealing detailed information about their molecular conformation and intermolecular interactions (Torrico-Vallejos et al., 2013).
Chemical Reactions and Properties
Urea compounds undergo various chemical reactions, including lithiation, which allows for further functionalization. Directed lithiation of N-substituted ureas, for example, can provide high yields of substituted products, showcasing the reactivity and versatility of these compounds (Smith et al., 2013).
Physical Properties Analysis
The physical properties, such as heat capacities, provide insight into the stability and behavior of urea derivatives. Differential scanning calorimetry can be used to measure the heat capacities of various N-alkyl ureas, offering information relevant to their application and handling (Ferloni & Gatta, 1995).
Chemical Properties Analysis
The chemical properties of ureas, including their reactivity and interactions, can be studied through complexation and catalysis. For instance, the catalytic activity of N,N-diethylurea in amidation reactions highlights the functional versatility and potential utility of urea compounds in organic synthesis (Xie et al., 2015).
Wissenschaftliche Forschungsanwendungen
Directed Lithiation Applications
Directed lithiation of N-substituted ureas, similar to N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea, has been explored for the synthesis of various substituted products. The process involves double lithiation at nitrogen and ortho to the directing group, enabling high yields of diverse substituted products. This method demonstrates the utility of directed lithiation in synthesizing complex urea derivatives with potential applications in medicinal chemistry and material science (Smith, El‐Hiti, & Alshammari, 2013).
Urea Synthesis via Lossen Rearrangement
The Lossen rearrangement method, applied to carboxylic acids for synthesizing ureas, highlights an efficient, racemization-free approach to obtain urea derivatives from carboxylic acids. This environmentally friendly and cost-effective process has implications for synthesizing N-substituted ureas in pharmaceutical research, offering a cleaner alternative to traditional methods (Thalluri, Manne, Dev, & Mandal, 2014).
Applications in Agriculture
Research into urea derivatives has also found applications in agriculture, particularly in mitigating the adverse effects of urea fertilizers on seed germination, seedling growth, and early plant growth. Studies demonstrate that amending urea fertilizer with urease inhibitors significantly reduces these negative impacts, offering a strategy to enhance crop yields and sustainability (Bremner & Krogmeier, 1988).
Thermal Properties and Phase Behavior
Investigations into the heat capacities and phase transitions of urea and its derivatives, including N-substituted ureas, provide valuable insights into their thermal behavior. Such studies are crucial for the development of pharmaceuticals and materials science, where understanding the thermal properties can inform the design and processing of materials (Ferloni & Gatta, 1995).
Novel Synthesis Approaches
Research on novel synthesis methods for urea derivatives, such as tetrahydropyrimidine-5-carboxylates, demonstrates the ongoing exploration of urea chemistry for therapeutic applications. These studies contribute to the discovery of new molecules with potential applications in treating diseases and understanding biological processes (Sujayev et al., 2016).
Eigenschaften
IUPAC Name |
1-butan-2-yl-3-[1-(4-propylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-5-7-14-8-10-15(11-9-14)13(4)18-16(19)17-12(3)6-2/h8-13H,5-7H2,1-4H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMKBXUHUYUQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)NC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[1-(4-propylphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582895.png)
![3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4582903.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4582919.png)
![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)
![N'-[(4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4582925.png)


![2,4-dichloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4582960.png)
![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)
![dimethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4582986.png)
![methyl 3-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4582989.png)

![6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4583000.png)
